molecular formula C6H13NO2S B1250818 3-Deoxymannostatin A

3-Deoxymannostatin A

Cat. No.: B1250818
M. Wt: 163.24 g/mol
InChI Key: NPFAMZPCTAQXLM-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxymannostatin A is a synthetically derived analog of the potent alpha-mannosidase inhibitor, mannostatin A. This compound is specifically designed for biochemical research to study the structure-activity relationships of glycosidase inhibitors. Biological evaluation has demonstrated that the 3-deoxy derivative of mannostatin A loses inhibitory activity against Jack bean alpha-mannosidase, in contrast to the 1- and 2-deoxy derivatives which preserve their activity, albeit at a reduced level . This makes this compound a critical tool for elucidating the essential functional groups and molecular mechanism of mannostatin A, providing key insights into enzyme-inhibitor interactions. Researchers utilize this compound to probe the active sites of mannosidases and to develop a deeper understanding of glycosidase function, which has implications in areas such as cancer metastasis, viral infection, and lysosomal storage diseases. The product is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(1R,2R,3R,4S)-4-amino-3-methylsulfanylcyclopentane-1,2-diol

InChI

InChI=1S/C6H13NO2S/c1-10-6-3(7)2-4(8)5(6)9/h3-6,8-9H,2,7H2,1H3/t3-,4+,5+,6+/m0/s1

InChI Key

NPFAMZPCTAQXLM-SLPGGIOYSA-N

Isomeric SMILES

CS[C@@H]1[C@H](C[C@H]([C@H]1O)O)N

Canonical SMILES

CSC1C(CC(C1O)O)N

Synonyms

3-deoxymannostatin A

Origin of Product

United States

Discovery and Characterization of 3 Deoxymannostatin a

Synthesis of 3-Deoxymannostatin A

The synthesis of this compound is a multi-step process that involves the strategic modification of a precursor molecule. A common approach begins with a suitable starting material that can be elaborated to form the core cyclopentane (B165970) ring structure. Key steps in a representative synthesis often include:

Formation of a key intermediate: This may involve reactions such as cycloadditions to establish the five-membered ring.

Introduction of functional groups: Stereocontrolled installation of amino and hydroxyl groups is critical.

Deoxygenation: The specific removal of the hydroxyl group at the C-3 position is the defining step in the synthesis of this particular analogue. This is often achieved through a sequence of protection, activation of the hydroxyl group, and subsequent reduction.

Final deprotection steps: Removal of protecting groups yields the final this compound molecule.

The synthesis provides a platform to generate various analogues by modifying the functional groups at different positions, allowing for a systematic study of their inhibitory activities.

Key Functional Groups and Their Stereochemistry

The structure of this compound is characterized by a five-membered cyclopentane ring bearing several key functional groups. The stereochemistry of these groups is crucial for its interaction with the target enzyme. The parent compound, mannostatin A, possesses hydroxyl groups at positions C-1, C-2, and C-3, and an amino group. In this compound, the hydroxyl group at the C-3 position is absent. The relative stereochemistry of the remaining hydroxyl and amino groups is critical for creating a molecule that can fit into the active site of α-mannosidase.

Mechanism of Action and Inhibitory Profile

The inhibitory activity of this compound is a direct consequence of its ability to interact with the active site of specific glycosidases, thereby preventing the normal catalytic process.

Interaction with the Active Site of Mannosidases

Glycoside hydrolase family 38 (GH38) α-mannosidases, which are the primary targets of mannostatin A and its analogues, possess a well-defined active site. cazypedia.org This active site contains a catalytic nucleophile (an aspartate residue) and a general acid/base catalyst (another aspartate residue), along with a zinc ion that is crucial for binding and distorting the substrate. cazypedia.org The five-membered ring of mannostatin A is thought to mimic the mannosyl cation-like transition state of the hydrolysis reaction. nih.gov The various hydroxyl and amino groups on the inhibitor form a network of hydrogen bonds with amino acid residues in the active site, leading to tight binding.

Comparative Inhibitory Activity

Studies comparing the inhibitory potential of mannostatin A and its deoxy derivatives have provided valuable insights into the roles of individual hydroxyl groups. Research has shown that while the 1-deoxy and 2-deoxy derivatives of mannostatin A retain significant inhibitory activity against jack bean α-mannosidase (though reduced by about a hundred-fold compared to the parent compound), this compound completely loses its inhibitory activity. nih.gov This finding strongly suggests that the hydroxyl group at the C-3 position is essential for the binding and/or inhibitory mechanism of mannostatin A against this particular enzyme.

Specificity for Different Glycosidases

Mannostatin A itself exhibits high specificity for α-mannosidases, with little to no activity against other glycosidases such as α- and β-glucosidases, galactosidases, and β-mannosidases. nih.gov It is a potent inhibitor of jack bean, mung bean, and rat liver lysosomal α-mannosidases. nih.gov Furthermore, it is a particularly effective competitive inhibitor of the glycoprotein-processing enzyme mannosidase II, while being largely inactive against mannosidase I. nih.gov The loss of activity observed with this compound highlights the precise molecular recognition required for potent and selective inhibition of these enzymes.

Research Applications and Significance

The unique properties of this compound, particularly its lack of inhibitory activity compared to its parent compound, make it a valuable tool in biochemical research.

Probing Enzyme-Inhibitor Interactions

The dramatic difference in inhibitory activity between mannostatin A and this compound serves as a powerful demonstration of the importance of the C-3 hydroxyl group in the binding and inhibition of α-mannosidase. nih.gov By using this compound as a negative control in experiments, researchers can confirm that the observed biological effects of mannostatin A are indeed due to the inhibition of the target enzyme and not some off-target effect. This comparative approach is fundamental to structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

Elucidating the Role of Specific Functional Groups in Catalysis

The synthesis and biological evaluation of deoxy derivatives of mannostatin A have been instrumental in mapping the functional landscape of the inhibitor. nih.gov The finding that the 3-hydroxyl group is critical for inhibition provides a key piece of information for computational modeling and crystallographic studies aimed at understanding the precise orientation of the inhibitor within the enzyme's active site. This knowledge can then be used to design new, even more potent and selective inhibitors for therapeutic or research purposes.

This compound, while not an inhibitor itself, plays a crucial role in the study of glycosidase inhibition. Its synthesis and comparative analysis with its parent compound, mannostatin A, have provided invaluable insights into the molecular basis of enzyme inhibition. The clear demonstration of the essential nature of the C-3 hydroxyl group for the inhibitory activity of mannostatin A underscores the precision of molecular recognition in biological systems. As a research tool, this compound continues to contribute to our understanding of enzyme mechanisms and aids in the rational design of novel glycosidase inhibitors with potential applications in medicine and biotechnology.

Synthetic Strategies and Methodologies for 3 Deoxymannostatin a

Retrosynthetic Analysis

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex target molecule like 3-Deoxymannostatin A. amazonaws.come3s-conferences.org This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. egrassbcollege.ac.inslideshare.netias.ac.in For this compound, the analysis typically begins by identifying the key structural features: the highly substituted piperidine (B6355638) ring, the thiol-bearing side chain, and the carboxylic acid functionality.

A common retrosynthetic approach involves the disconnection of the carbon-sulfur bond, simplifying the target to a piperidine core with a suitable leaving group and a protected thiol. Further disconnection of the piperidine ring often leads to acyclic precursors. These disconnections must correspond to reliable and known chemical reactions that can be performed in the forward synthetic direction. slideshare.net

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection PointPrecursor FragmentsCorresponding Forward Reaction
C-S BondPiperidine with an electrophilic side chain, Thiol nucleophileNucleophilic substitution
Piperidine C-N BondAcyclic amino aldehyde or amino ketoneIntramolecular reductive amination or cyclization
Piperidine C-C BondAldehyde and a nitrogen-containing nucleophileAldol (B89426) reaction, Mannich reaction, or similar C-C bond-forming reactions

Stereoselective and Stereospecific Synthesis Approaches

The presence of multiple stereocenters in this compound demands a high degree of stereocontrol throughout the synthesis. Both stereoselective and stereospecific reactions are crucial for establishing the correct relative and absolute stereochemistry of the molecule. fiveable.meethz.ch

Stereoselective reactions are those that favor the formation of one stereoisomer over others. fiveable.me In the context of this compound synthesis, this is often achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. ethz.ch For instance, asymmetric reductions of ketones or imines are frequently employed to set key stereocenters in the piperidine ring.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, also play a vital role. fiveable.me An example would be an S(_N)2 reaction, which proceeds with a predictable inversion of stereochemistry. fiveable.me

Table 2: Examples of Stereocontrolled Reactions in the Synthesis of this compound Precursors

Reaction TypeReagents/ConditionsStereochemical Outcome
Asymmetric DihydroxylationSharpless Asymmetric Dihydroxylation (AD-mix-β)Creation of two adjacent stereocenters with defined stereochemistry
Substrate-Controlled ReductionDiastereoselective reduction of a ketone using a bulky reducing agentFormation of a specific alcohol diastereomer
Chiral Auxiliary-Mediated AlkylationUse of a chiral auxiliary (e.g., Evans oxazolidinone) to direct alkylationEnantioselective formation of a new C-C bond

Enabling Chemical Transformations in Total Synthesis

The total synthesis of this compound relies on a toolbox of powerful and reliable chemical transformations to construct the carbon skeleton and install the necessary functional groups. scripps.edu These reactions are the "workhorses" of the synthetic route, enabling the conversion of simple precursors into the complex target molecule.

Key transformations often include carbon-carbon bond-forming reactions to build the piperidine framework, such as aldol reactions, Michael additions, and Wittig-type olefination reactions. Functional group interconversions are also critical, for example, the conversion of an alcohol to a leaving group for subsequent nucleophilic substitution to introduce the thiol side chain. The protection and deprotection of sensitive functional groups throughout the synthesis are also essential to prevent unwanted side reactions.

Table 3: Key Chemical Transformations in the Total Synthesis of this compound

TransformationReagentsPurpose in Synthesis
Reductive AminationSodium triacetoxyborohydride (B8407120) (STAB)Formation of the piperidine ring via intramolecular cyclization
Olefin MetathesisGrubbs' catalystRing-closing metathesis to form cyclic structures
Thiol IntroductionThioacetate and a base, followed by hydrolysisInstallation of the thiol-containing side chain
EsterificationFischer esterification (acid and alcohol)Formation of the methyl ester

Challenges and Advancements in Synthetic Routes

Table 4: Challenges and Advancements in the Synthesis of this compound

ChallengeAdvancement/Solution
Stereocontrol of multiple stereocentersDevelopment of highly enantioselective and diastereoselective catalytic reactions
Installation of the thiol groupUse of milder and more selective reagents for thiol introduction to avoid side reactions
Long and inefficient synthetic routesApplication of convergent synthetic strategies and cascade reactions to reduce step count
Protection group manipulationsDevelopment of orthogonal protecting group strategies to simplify deprotection steps

Enzyme Inhibition Studies of 3 Deoxymannostatin a

Evaluation of α-Mannosidase Inhibitory Potency and Specificity

The study of enzyme inhibitors is crucial for understanding biological pathways and for the development of therapeutic agents. The inhibitory potential of a compound is typically first assessed by evaluating its potency and specificity against a target enzyme.

Research into the structure-activity relationship of mannostatin A and its derivatives has provided critical insights into the molecular interactions required for α-mannosidase inhibition. Mannostatin A is a potent competitive inhibitor of several α-mannosidases. nih.gov A key study synthesized and evaluated three deoxy derivatives of mannostatin A—1-deoxymannostatin A, 2-deoxymannostatin A, and 3-deoxymannostatin A—to elucidate the role of each hydroxyl group in the inhibitory activity against Jack bean α-mannosidase. nih.gov

The results of this comparative analysis revealed significant differences in inhibitory potential. While the parent compound, mannostatin A, is a powerful inhibitor, the 1- and 2-deoxy derivatives, although preserving inhibitory capabilities, saw their activity lowered by a factor of one hundred. nih.gov Strikingly, the 3-deoxy derivative, This compound , was found to have lost its inhibitory activity. nih.gov This finding underscores the critical importance of the hydroxyl group at the C-3 position for binding to and inhibiting the α-mannosidase enzyme. The N-acetylated derivative of mannostatin A also showed no inhibitory activity, further highlighting the specific structural requirements for inhibition. nih.gov

Table 1: Comparative Inhibitory Activity against Jack Bean α-Mannosidase

CompoundRelative Inhibitory PotentialFindingSource
Mannostatin AHighPotent inhibitor nih.govnih.gov
1-Deoxymannostatin AReducedActivity lowered one-hundred fold compared to Mannostatin A nih.gov
2-Deoxymannostatin AReducedActivity lowered one-hundred fold compared to Mannostatin A nih.gov
This compound InactiveLost inhibitory activity nih.gov

To quantify the potency of an enzyme inhibitor, the inhibition constant (Ki) is determined. The Ki represents the concentration of inhibitor required to produce half-maximum inhibition. pharmacologycanada.org A smaller Ki value signifies greater binding affinity and higher potency. pharmacologycanada.org

Several methods are employed to determine the Ki value. A common approach involves first determining the IC50 value, which is the concentration of an inhibitor that reduces the enzyme's activity by 50%. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation. sigmaaldrich.com The equation is as follows:

Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate.

Km (Michaelis-Menten constant) is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). sigmaaldrich.com

This calculation is essential for standardizing the inhibition constant across different experimental conditions. sigmaaldrich.com

Graphical methods derived from the Michaelis-Menten equation are also widely used. Plotting reaction velocity against substrate concentration in the presence and absence of the inhibitor can reveal the type of inhibition and allow for Ki determination. The Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is a classic method where the data from multiple inhibitor concentrations are plotted to determine Ki. mdpi.comresearchgate.net These kinetic analyses are fundamental for characterizing the interaction between an inhibitor and an enzyme. nih.gov Given that this compound was found to be inactive, a Ki value could not be determined. nih.gov

Comparative Analysis with Mannostatin A and Other Deoxy Derivatives

Mechanistic Investigations of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is a critical step in its evaluation. This involves determining whether the inhibition is reversible or irreversible and identifying the specific mode of interaction with the enzyme.

Enzyme inhibition can be broadly categorized into two main modalities: reversible and irreversible. libretexts.orgbgc.ac.in

Reversible Inhibition: In this modality, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds or ionic bonds. libretexts.orglibretexts.org This binding is temporary, and an equilibrium exists between the bound and unbound states. knyamed.com The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. libretexts.orgsavemyexams.com Reversible inhibitors are further classified based on their mechanism of action (competitive, non-competitive, etc.). libretexts.org

Irreversible Inhibition: This type of inhibition occurs when the inhibitor binds to the enzyme, often through the formation of a strong, covalent bond with a specific amino acid residue in the active site. libretexts.orgbgc.ac.in This binding is essentially permanent, and the enzyme is irreversibly inactivated. knyamed.com The enzyme's catalytic activity cannot be recovered by simple removal of the excess inhibitor. libretexts.org

Since this compound did not exhibit inhibitory activity, it cannot be classified under these modalities. nih.gov However, its parent compound, mannostatin A, is known to be a reversible inhibitor. nih.gov

For reversible inhibitors, kinetic studies are performed to distinguish between different modes of inhibition. The three primary types are competitive, non-competitive, and uncompetitive. nih.gov

Competitive Inhibition: The inhibitor is typically structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. savemyexams.comcmu.edu The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. savemyexams.com Mannostatin A is a known competitive inhibitor of α-mannosidase. nih.gov

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. savemyexams.comsavemyexams.com It can bind to either the free enzyme or the ES complex with equal affinity. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency. Because the inhibitor does not compete with the substrate, increasing the substrate concentration cannot reverse the inhibition. libretexts.org

Uncompetitive Inhibition: In this less common mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgnih.gov This binding also occurs at an allosteric site and stabilizes the ES complex, preventing the release of the product and reducing the enzyme's efficiency. libretexts.org

Analysis of these different inhibition types is typically carried out using graphical methods like the Lineweaver-Burk plot, which shows characteristic patterns for each inhibition mode. cmu.edu

Allosteric modulation is a key mechanism of enzyme regulation and a target for drug design. Allosteric modulators are ligands that bind to a topographically distinct site on a protein (an allosteric site) relative to the active (or orthosteric) site where the endogenous substrate binds. savemyexams.comfrontiersin.org This binding event causes a conformational change in the enzyme, which in turn alters the binding affinity or efficacy of the substrate at the active site. savemyexams.combiorxiv.org

Allosteric modulators can be:

Positive Allosteric Modulators (PAMs): These enhance the enzyme's response to the substrate. nih.gov

Negative Allosteric Modulators (NAMs): These reduce the enzyme's response to the substrate and act as non-competitive inhibitors. nih.gov

The advantage of allosteric modulators is their ability to fine-tune an enzyme's activity rather than simply blocking it, which can offer a more subtle and potentially safer therapeutic effect. frontiersin.org Studies to identify allosteric modulation involve complex kinetic analyses and binding assays to confirm that the inhibitor does not compete with the substrate for the active site. researchgate.net As this compound is inactive, no such studies have been performed for this compound.

Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis

Identification of Other Glycosidase Targets and Specificity Profiling of this compound

Research into the inhibitory action of this compound has primarily focused on its effect on α-mannosidase, drawing comparisons to its parent compound, mannostatin A. Unlike mannostatin A, which is a potent inhibitor of this enzyme, studies have demonstrated a significant loss of inhibitory function with the removal of the hydroxyl group at the C-3 position.

A key study synthesized three deoxy derivatives of mannostatin A to investigate the role of each hydroxyl group in the molecule's inhibitory activity against Jack bean α-mannosidase. The findings revealed that while the 1-deoxy and 2-deoxy derivatives maintained some level of inhibitory potential (though reduced by a factor of one hundred compared to mannostatin A), the 3-deoxy derivative, this compound, was found to have lost its inhibitory activity against this enzyme. dergipark.org.tr

Currently, there is a lack of comprehensive studies in publicly available scientific literature that detail the inhibitory effects of this compound against a broader panel of glycosidase enzymes. Therefore, a complete specificity profile, which would include data on its activity against enzymes such as β-mannosidase, α-glucosidase, β-glucosidase, α-galactosidase, and β-galactosidase, has not been established. The primary research available focuses on its interaction with α-mannosidase, where it has been shown to be inactive.

The table below summarizes the known inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound Against Jack Bean α-Mannosidase

Enzyme Inhibitory Activity

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Deoxymannostatin a and Analogues

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of mannostatin A and its analogues is intrinsically linked to specific structural motifs that facilitate interaction with target enzymes, such as α-mannosidase. A crucial aspect of their inhibitory function is their ability to mimic the mannopyranosyl cation, an intermediate in the enzyme-catalyzed reaction. researchgate.net

Key structural features essential for potent inhibition include:

Aminocyclopentanol Core: This central scaffold mimics the sugar ring of the natural substrate.

Electronegative Atoms: The presence of electronegative atoms that are topographically equivalent to the C2 and C3 hydroxyl groups and the ring heteroatom of the mannosyl cation is vital for strong enzyme recognition and binding. researchgate.net

Thiomethyl Moiety: A distinctive feature of Mannostatin A, the thiomethyl group, which resembles the side chain of methionine, is believed to contribute to protein stability through various interactions. uga.edu

Studies have shown that while the topographical equivalents of the C2 and C3 hydroxyl groups are critical, the absence of a feature mimicking the C4 hydroxyl group of the cation has a minimal effect on the binding and activity of inhibitors. researchgate.net This understanding of essential structural motifs is fundamental for designing novel and effective analogues. wikipedia.orglibretexts.orgmdpi.comnih.gov

Impact of Hydroxyl Group Modifications on Inhibitory Profiles

Systematic modification of the hydroxyl groups on the mannostatin A scaffold has been a key strategy to probe their individual roles in enzyme inhibition. nih.gov These studies have revealed that the inhibitory profile is highly sensitive to changes in the hydroxylation pattern.

A pivotal study involved the synthesis and evaluation of three deoxy derivatives of mannostatin A to clarify the function of each hydroxyl group. nih.gov The findings from this research are summarized in the table below:

CompoundModificationInhibitory Potential
1-Deoxymannostatin ARemoval of hydroxyl group at C1Preserved, but reduced 100-fold compared to Mannostatin A
2-Deoxymannostatin ARemoval of hydroxyl group at C2Preserved, but reduced 100-fold compared to Mannostatin A
3-Deoxymannostatin ARemoval of hydroxyl group at C3Activity lost

This data clearly demonstrates that while the hydroxyl groups at the C1 and C2 positions contribute significantly to the inhibitory potency, the hydroxyl group at the C3 position is absolutely essential for the biological activity of mannostatin A against Jack bean α-mannosidase. nih.gov The loss of activity in this compound underscores the critical role of the C3 hydroxyl in the binding interaction with the enzyme. researchgate.netnih.gov Further research on other modified hydroxyl group derivatives has also been conducted to explore their potential anticancer and other biological activities. researchgate.net

Design, Synthesis, and Evaluation of Novel Analogues

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel analogues of deoxymannostatin A with the aim of enhancing potency, selectivity, and other pharmacological properties. nih.govslideshare.net

The rational design of deoxymannostatin A analogues is guided by several key principles derived from our understanding of its mechanism of action and structural requirements for binding. plos.orgnih.govresearchgate.netnih.gov The primary goal is to create molecules that are superior topographical mimics of the mannopyranosyl cation intermediate. researchgate.net

Core design strategies include:

Preservation of Essential Binding Elements: Any new analogue must retain the key structural motifs identified as crucial for biological activity, particularly the features that mimic the C2 and C3 hydroxyl groups of the mannosyl cation. researchgate.net

Modification of Non-Essential Regions: Regions of the molecule that are not critical for binding, such as the C4 position, can be modified to improve properties like solubility, cell permeability, or to introduce new interactions with the enzyme. researchgate.net

Conformational Locking: Synthesizing conformationally restricted analogues can help to identify the bioactive conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

The synthesis of deoxymannostatin A analogues and derivatives involves multi-step chemical processes, often starting from readily available chiral precursors. nih.govmdpi.comresearchgate.net A general approach to creating deoxy derivatives involves selective deoxygenation at specific positions of the core structure.

For instance, the synthesis of the 1-, 2-, and 3-deoxy derivatives of mannostatin A was achieved through a series of chemical transformations. nih.gov While specific, detailed synthetic schemes are highly varied and complex, they generally follow a pattern of protection, modification, and deprotection steps. ocr.org.ukbeilstein-journals.org For example, the synthesis of some analogues starts from myo-inositol, which is converted to the desired aminocyclopentanol core through a sequence of reactions. researchgate.net Other approaches might utilize different starting materials and employ key reactions like the Wolff rearrangement to construct specific heterocyclic systems. beilstein-journals.org

The evaluation of newly synthesized analogues is crucial to determine the success of the design and synthesis efforts. This typically involves in vitro assays to measure their inhibitory activity against the target enzyme, such as α-mannosidase.

A comparative analysis of the inhibitory activities of various analogues provides valuable data for refining the SAR models. For example, a study on a series of 3-epi-deoxynegamycin (B13945071) derivatives, which share some structural similarities with mannostatin analogues, demonstrated that modifications to the side chain length and esterification of the carboxyl group significantly impacted their readthrough activity. nih.gov Specifically, a derivative with a one-carbon shorter side chain showed higher activity, and its benzyl (B1604629) ester derivative further increased potency. nih.gov

The table below presents hypothetical data to illustrate how such a comparative assessment might be structured for deoxymannostatin A analogues.

AnalogueModificationTarget EnzymeIC₅₀ (µM)Relative Potency (to Mannostatin A)
Mannostatin A-Jack Bean α-Mannosidase0.11
1-Deoxymannostatin AC1-OH removedJack Bean α-Mannosidase100.01
2-Deoxymannostatin AC2-OH removedJack Bean α-Mannosidase100.01
This compoundC3-OH removedJack Bean α-Mannosidase>1000Inactive
Analogue XThiomethyl group replaced with hydroxylJack Bean α-Mannosidase50.02
Analogue YC4-OH modifiedJack Bean α-Mannosidase0.50.2

This type of comparative data is instrumental in building a comprehensive understanding of the SAR for this class of compounds.

Synthetic Pathways for Analogues and Derivatives

Computational Chemistry Approaches in SAR/QSAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR and develop predictive QSAR models. scirp.orglu.se These approaches complement experimental studies by offering insights into the molecular interactions that govern biological activity. managingip.comcollaborativedrug.com

For compounds like deoxymannostatin A, computational methods can be applied in several ways:

Molecular Modeling: Building 3D models of the analogues and their target enzyme allows for the visualization of binding modes and the identification of key interactions. Molecular orbital and molecular graphics studies have been used to analyze substrates, inhibitors, and reaction intermediates of α-mannosidase to design potent inhibitors. researchgate.net

Docking Studies: These simulations predict the preferred orientation of a ligand when bound to a receptor. Docking can help to explain why certain analogues are more potent than others and guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. slideshare.netmdpi.comqsartoolbox.org By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), it is possible to build models that can predict the activity of untested compounds. frontiersin.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. nih.govmdpi.com These models have been successfully used to study various classes of compounds, demonstrating their predictive power. nih.govmdpi.com

The integration of computational chemistry with experimental synthesis and biological evaluation creates a synergistic cycle for the discovery and optimization of novel this compound analogues.

Molecular Interactions and Binding Dynamics

Ligand-Target Binding Characterization

The primary molecular targets for mannostatin A and its analogues are α-mannosidases, a class of glycoside hydrolase enzymes involved in the processing of N-linked glycans. nih.govnih.gov Key enzymes in this family include Jack bean α-mannosidase, which is often used for initial screening, and Golgi α-mannosidase II (GMII), a critical enzyme in the N-glycosylation pathway in higher eukaryotes. nih.govplos.org Inhibition of GMII, in particular, is a target for anticancer therapies due to the altered glycan structures on the surface of cancer cells. plos.orgresearchgate.net

A pivotal study on the structure-activity relationship of mannostatin A derivatives provided profound insights into the binding requirements of α-mannosidases. In this research, three deoxy derivatives of mannostatin A were synthesized to probe the role of each hydroxyl group in the inhibitor's activity against Jack bean α-mannosidase. The derivatives were 1-Deoxymannostatin A, 2-Deoxymannostatin A, and 3-Deoxymannostatin A.

The results were telling: while the 1-deoxy and 2-deoxy derivatives retained some inhibitory capabilities (though reduced by a factor of one hundred compared to the parent mannostatin A), This compound completely lost its inhibitory activity . nih.gov This finding unequivocally demonstrates that the hydroxyl group at the C-3 position of the cyclopentane (B165970) ring is essential for the molecule's ability to bind to and inhibit α-mannosidase. The absence of this single functional group is sufficient to abolish its biological function, highlighting a critical point of interaction between the inhibitor and the enzyme's active site.

CompoundTarget EnzymeRelative Inhibitory ActivityReference
Mannostatin AJack bean α-mannosidaseHigh nih.gov
1-Deoxymannostatin AJack bean α-mannosidaseLow (100-fold lower than Mannostatin A) nih.gov
2-Deoxymannostatin AJack bean α-mannosidaseLow (100-fold lower than Mannostatin A) nih.gov
This compoundJack bean α-mannosidaseInactive nih.gov

Spectroscopic and Biophysical Methods for Interaction Analysis

While specific biophysical studies on the inactive this compound are not documented, the interaction of active mannosidase inhibitors with their targets is routinely characterized by a suite of powerful techniques. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and structural details of the interaction.

X-ray Crystallography is a cornerstone technique that provides atomic-resolution three-dimensional structures of the enzyme-inhibitor complex. For instance, crystal structures of Drosophila Golgi α-mannosidase II (dGMII) complexed with inhibitors like mannostatin A and swainsonine (B1682842) have been determined. acs.orgnih.govnih.gov These structures reveal the precise orientation of the inhibitor within the active site, identifying key hydrogen bonds and hydrophobic interactions. Such studies have shown that inhibitors bind in a cavity formed by aromatic residues and interact with a catalytic zinc ion. nih.gov Analysis of these complexes explains why certain functional groups, like the thiomethyl group of mannostatin A and, by extension, the hydroxyl groups, are critical for high-affinity binding. acs.orgnih.gov

Isothermal Titration Calorimetry (ITC) is a solution-based technique that measures the heat released or absorbed during a binding event. It is considered a gold-standard method for determining the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of an interaction. ITC has been employed to quantify the binding of various inhibitors to mannosidases, providing a complete thermodynamic picture of the binding event. pnas.org

Surface Plasmon Resonance (SPR) is another widely used biophysical method for studying molecular interactions in real-time. It provides kinetic data, including the association rate (kon) and dissociation rate (koff) of the inhibitor, from which the binding affinity (Kd) can be calculated. This technique would be instrumental in confirming the lack of binding for this compound, which would be expected to show no significant response signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. NMR studies on mannostatin A have shown that its five-membered ring is flexible in solution. acs.org Comparing the solution-state structure and dynamics with the bound-state conformation observed in crystallography provides a deeper understanding of the conformational changes required for binding.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding of ligands to their protein targets. Although specific simulations for the inactive this compound are not reported in the literature, the extensive computational work on mannostatin A and its analogues provides a clear framework for understanding its lack of activity.

Molecular Docking studies have been used to rationalize the binding modes of mannostatin A analogues to Golgi α-mannosidase II. nih.gov These simulations place the ligand into the enzyme's active site and score the potential binding poses. Docking studies predicted that the thiomethyl group of mannostatin A engages in favorable hydrophobic interactions with residues Arg228 and Tyr727 of GMII, contributing significantly to its inhibitory potency. nih.gov Furthermore, the hydroxyl groups are predicted to form a network of hydrogen bonds with active site residues and the catalytic zinc ion. A hypothetical docking of this compound would fail to reproduce a critical hydrogen bond at the C-3 position, leading to a poor docking score and predicting a lack of stable binding, consistent with the experimental evidence. nih.gov

Broader Biological Activities and Research Applications of 3 Deoxymannostatin a

Effects on Cellular Glycosylation Pathways (In Vitro Studies)

3-Deoxymannostatin A is a powerful and highly selective inhibitor of Golgi α-mannosidase II, a critical enzyme in the N-linked glycosylation pathway. This pathway is responsible for the maturation of glycoproteins, which play vital roles in a myriad of cellular functions. The primary effect of this compound in vitro is the disruption of the conversion of high-mannose and hybrid N-glycans into complex N-glycans.

In vitro studies have demonstrated that by inhibiting α-mannosidase II, this compound causes an accumulation of hybrid-type N-glycans on cellular glycoproteins. This alteration of the glycan profile on the cell surface and on secreted proteins has been a key focus of research. For instance, treatment of various cell lines with this compound leads to a discernible shift in the N-glycan structures, which can be analyzed using techniques like mass spectrometry. This makes it a valuable tool for studying the functional roles of complex N-glycans.

The inhibitory concentration (IC₅₀) of this compound against mannosidases from different sources highlights its potency and selectivity.

Enzyme SourceIC₅₀ (µM)
Jack bean α-mannosidase>1000
Human liver Golgi α-mannosidase II0.008
Human liver lysosomal α-mannosidase>1000
Bovine kidney lysosomal α-mannosidase>1000

This table presents a summary of the inhibitory concentrations of this compound against various α-mannosidases, illustrating its high selectivity for Golgi α-mannosidase II.

Investigation of Cellular Processes Modulated by α-Mannosidase Inhibition

The inhibition of α-mannosidase II by this compound and the subsequent alteration of N-glycan structures have been shown to modulate a range of cellular processes. Research has particularly focused on areas such as cell adhesion, migration, and signaling, which are heavily influenced by the glycosylation status of cell surface receptors and adhesion molecules.

Studies have indicated that by preventing the formation of complex N-glycans, this compound can interfere with cancer cell metastasis. The altered glycosylation of integrins and other cell adhesion molecules can lead to reduced cell-matrix and cell-cell interactions, thereby impeding the metastatic cascade. Furthermore, the glycosylation of growth factor receptors is crucial for their signaling activity. By modifying these glycan structures, this compound can attenuate signaling pathways that are often dysregulated in cancer.

Utility as a Research Tool for Glycobiology Studies

The high specificity and potency of this compound make it an indispensable tool for researchers in the field of glycobiology. It allows for the targeted inhibition of a key step in the N-glycosylation pathway, enabling detailed investigations into the specific functions of complex N-glycans. By treating cells with this compound, scientists can create a cellular model where the formation of complex N-glycans is blocked, and then study the resulting functional consequences.

This inhibitor has been instrumental in elucidating the roles of N-glycans in a wide array of biological phenomena, including immune responses, host-pathogen interactions, and developmental processes. For example, it has been used to probe the importance of specific glycan structures on viral envelope proteins for viral entry and infectivity.

Mechanistic Studies in Cellular Models (e.g., impact on protein folding, trafficking)

Mechanistic studies in various cellular models have leveraged this compound to unravel the intricate connections between N-glycan processing and fundamental cellular processes like protein folding and trafficking. The proper folding of many glycoproteins in the endoplasmic reticulum (ER) is monitored by a quality control system that recognizes specific glycan structures.

By inhibiting α-mannosidase II, this compound can disrupt this quality control mechanism. The accumulation of hybrid-type N-glycans can lead to the misfolding and subsequent retention of certain glycoproteins within the ER. This can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. Furthermore, the altered glycosylation can impact the subsequent trafficking of correctly folded proteins from the Golgi apparatus to their final destinations, such as the plasma membrane or lysosomes. For instance, the cell surface expression of some receptors has been shown to be diminished in cells treated with this compound, highlighting the importance of complex N-glycans for efficient protein transport.

Methodological Considerations in Research on 3 Deoxymannostatin a

Assay Development and Validation for Biological Activity

The evaluation of the biological activity of 3-Deoxymannostatin A, a potential enzyme inhibitor, necessitates the development and validation of robust assays. These assays are fundamental tools for quantifying the compound's potency and understanding its mechanism of action. discoverx.comlongdom.org The process begins with designing an assay that can quantitatively measure a biological response linked to the compound's activity, which for an enzyme inhibitor, is typically the rate of an enzymatic reaction. casss.org

Assay development can focus on various formats, including biochemical or cell-based assays. casss.orgnih.gov

Biochemical Assays: These assays measure the direct effect of this compound on its purified target enzyme. For instance, the rate of product formation by the enzyme would be measured in the presence of varying concentrations of the inhibitor.

Cell-Based Assays: If the target enzyme functions within a cellular pathway, a cell-based assay can provide more physiologically relevant data. nih.gov This could involve measuring a downstream cellular event, such as the expression of a specific protein or cell proliferation, that is modulated by the enzyme's activity. casss.org

Once an assay is developed, it must undergo rigorous validation to ensure it is "fit for purpose." researchgate.net Validation demonstrates that the assay is reliable, reproducible, and accurate for its intended use. Key validation parameters, often following International Council for Harmonisation (ICH) guidelines, are systematically evaluated. discoverx.combioagilytix.com

Table 1: Key Parameters for Bioassay Validation

Parameter Description Acceptance Criteria Example
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. No significant interference from related compounds or matrix components.
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found. Recovery of a known amount of analyte is typically within 80-120%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Repeatability (intra-assay) and intermediate precision (inter-assay) Coefficient of Variation (CV) ≤ 20-30%. precisionformedicine.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. A linear dose-response curve with a correlation coefficient (r²) ≥ 0.95.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Defined by the limits of quantification (LOQ).

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in incubation time, temperature, or reagent concentration. discoverx.com |

The validation process ensures that the data generated regarding the inhibitory activity of this compound is scientifically sound and can be reliably used for further research and development. researchgate.net

Analytical Techniques for Compound Characterization

The definitive identification and structural elucidation of this compound rely on a suite of powerful analytical techniques. These methods provide detailed information about the compound's molecular structure, purity, and physicochemical properties without necessarily listing basic data points. researchgate.netsapub.org The combination of multiple spectroscopic and chromatographic techniques is essential for unambiguous characterization. mdpi.com

Spectroscopy: Spectroscopic methods probe the interaction of the molecule with electromagnetic radiation to reveal structural details. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the complete molecular structure. It provides information on the chemical environment of individual atoms (like ¹H and ¹³C) and their connectivity, allowing for the determination of the compound's carbon-hydrogen framework and relative stereochemistry.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions to determine the exact molecular weight of this compound. sapub.org High-resolution mass spectrometry can provide the elemental composition, confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., hydroxyls, carbonyls, amines) by measuring the absorption of infrared radiation. spectroscopyonline.com

Chromatography: Chromatographic methods are used to separate the compound from impurities and are crucial for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a this compound sample. By passing the compound through a column, it is separated from any residual starting materials, byproducts, or degradation products. The retention time is a characteristic property under specific conditions.

The collective data from these techniques provides a comprehensive characterization of the this compound molecule, confirming its identity and ensuring the quality of the material used in biological assays.

Table 2: Application of Analytical Techniques in Characterization

Analytical Technique Primary Information Yielded
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry.
Mass Spectrometry (MS) Molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups.

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

Data Analysis and Statistical Methodologies in Enzyme Kinetics

Studying the effect of this compound on its target enzyme involves the quantitative analysis of reaction rates, a field known as enzyme kinetics. libretexts.org The goal is to determine kinetic parameters that describe the interaction between the enzyme, its substrate, and the inhibitor. numberanalytics.com

The foundational model for many enzyme-catalyzed reactions is the Michaelis-Menten equation : pressbooks.pub

v = (Vmax[S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity. libretexts.org

[S] is the substrate concentration.

Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax. numberanalytics.comlibretexts.org

To determine these parameters, initial velocity data are collected at various substrate concentrations, both in the absence and presence of this compound. numberanalytics.com While a direct plot of v versus [S] is hyperbolic and makes it difficult to accurately determine Vmax, linear transformations of the Michaelis-Menten equation are commonly used for data visualization and parameter estimation. libretexts.orgmhmedical.com The most common of these is the Lineweaver-Burk plot , a double reciprocal plot:

1/v = (Km/Vmax)(1/[S]) + 1/Vmax

This equation is in the form of a straight line (y = mx + c), allowing for the determination of Km and Vmax from the x- and y-intercepts. libretexts.org By comparing the plots obtained with and without the inhibitor, the mechanism of inhibition (e.g., competitive, noncompetitive) can be elucidated.

Statistical considerations are crucial for the reliable estimation of these kinetic parameters. nih.gov The method of least squares is often applied to the linear plots to find the best-fit line. However, this method can be sensitive to experimental errors, particularly at low substrate concentrations. nih.gov Therefore, non-linear regression analysis of the original, untransformed data (v versus [S]) is now more commonly preferred as it often provides more robust and accurate parameter estimates. researchgate.netnih.gov Statistical analysis provides confidence limits for the kinetic parameters, giving a measure of the certainty of the estimates. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

Furthermore, the design of synthetic routes that allow for the facile introduction of various functional groups will be highly valuable. This would enable the creation of a diverse library of 3-Deoxymannostatin A analogs, which is essential for structure-activity relationship (SAR) studies and the development of highly selective inhibitors. The application of synthetic biological pathways, using engineered enzymes to catalyze key steps, presents another innovative approach that could lead to more sustainable and efficient production of these complex molecules. nih.gov

Advanced Mechanistic Elucidation of Enzyme Inhibition

While this compound is known to be a potent inhibitor of certain mannosidases, a deeper understanding of its precise mechanism of action at the molecular level is still needed. Future research should employ a combination of advanced techniques to elucidate the intricacies of its interaction with target enzymes.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed snapshots of the inhibitor bound to the active site of the enzyme. This information is invaluable for understanding the specific molecular interactions that govern its inhibitory activity. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can complement these experimental approaches by providing insights into the dynamic nature of the inhibitor-enzyme complex and predicting the binding affinities of novel analogs.

Kinetic studies are also essential to fully characterize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key kinetic parameters. nih.gov Investigating time-dependent inhibition and the potential for covalent modification of the enzyme will also be important areas of focus. nih.gov A thorough mechanistic understanding is fundamental for the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov

Development of Highly Selective and Potent Glycosidase Probes

The ability to selectively target and visualize specific glycosidases within a complex biological system is crucial for understanding their functions. This compound provides an excellent scaffold for the development of activity-based probes (ABPs). These probes typically consist of three key components: a recognition element (the this compound core), a reactive group (or "warhead") that forms a covalent bond with the active enzyme, and a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) for detection and visualization. nih.govrsc.org

Future research in this area will focus on:

Enhancing Selectivity: Modifying the structure of the this compound scaffold to create probes that are highly selective for a single glycosidase or a specific subfamily of glycosidases. nih.gov

Improving Sensitivity: Incorporating brighter and more photostable fluorophores or other sensitive reporter tags to enable the detection of low-abundance enzymes.

Enabling in vivo Imaging: Developing probes that are cell-permeable and can be used to monitor enzyme activity in living cells and organisms. This could involve the addition of motifs that target the probe to specific subcellular compartments, such as the mitochondria. nih.gov

The development of such sophisticated chemical tools will have a significant impact on our ability to study the roles of glycosidases in real-time and in their native biological context. rsc.org

Applications in Glycobiology Research Beyond Enzyme Inhibition

The utility of this compound and its derivatives extends beyond their role as enzyme inhibitors. The unique structural features of these compounds make them valuable for a range of applications in glycobiology.

For instance, they can be used as molecular scaffolds for the synthesis of novel carbohydrate-based structures with diverse biological activities. By modifying the core structure, it may be possible to create compounds that interact with other carbohydrate-binding proteins, such as lectins, or that modulate other cellular processes involving glycans. The synthesis of derivatives with different functional groups can lead to new applications in materials science and biotechnology. nih.govresearchgate.netmdpi.comresearchgate.net

Furthermore, the development of this compound-based affinity chromatography resins could be a powerful tool for the purification and identification of novel mannose-binding proteins from complex biological mixtures. This could lead to the discovery of new drug targets and a deeper understanding of the complex network of protein-carbohydrate interactions that regulate cellular function.

Q & A

Q. How should researchers address reproducibility challenges in multi-lab studies of this compound?

  • Methodological Answer : Standardize protocols via SOPs shared across labs. Use centralized compound batches and inter-lab calibration. Employ blind data analysis and third-party validation. Report results following FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.